molecular formula C25H21N B1293856 4-Tritylaniline CAS No. 22948-06-7

4-Tritylaniline

Cat. No.: B1293856
CAS No.: 22948-06-7
M. Wt: 335.4 g/mol
InChI Key: XYHDHXBLSLSXSR-UHFFFAOYSA-N
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Description

4-Tritylaniline, also known as p-Tritylaniline or 4-(Triphenylmethyl)aniline, is an organic compound with the molecular formula C25H21N. It is characterized by a trityl group (triphenylmethyl) attached to the para position of an aniline ring. This compound is notable for its applications in organic synthesis and material science.

Scientific Research Applications

4-Tritylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.

Safety and Hazards

4-Tritylaniline is classified as a non-combustible solid . It does not have a flash point, indicating it does not ignite easily . Personal protective equipment recommended for handling this compound includes a dust mask type N95, eyeshields, and gloves .

Relevant Papers One relevant paper found discusses the grafting of this compound onto polyurethane and the effects of this grafting on various properties of the resulting polymers . The paper investigates the effects on the soft segment glass transition, tensile strength, recovery to original shape, and flexibility at freezing temperature .

Mechanism of Action

. The primary targets of 4-Tritylaniline are not explicitly mentioned in the available literature. Further research is needed to identify its specific targets and their roles.

Biochemical Pathways

This compound has been used in the preparation of various compounds, including 5-tritylisatin and a novel fluorophore with potential application as an optical brightener . .

Result of Action

It has been used in the preparation of various compounds, suggesting it may have significant chemical reactivity .

Biochemical Analysis

Cellular Effects

The effects of 4-Tritylaniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, its impact on cellular metabolism includes alterations in the flux of metabolic pathways, which can affect the overall energy balance and function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit certain enzymes by forming stable complexes with their active sites . This inhibition can lead to downstream effects on cellular processes, including changes in gene expression and metabolic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and the flux of metabolic pathways, particularly those related to the synthesis and degradation of aromatic compounds . The compound’s interactions with enzymes such as cytochrome P450 can lead to changes in the metabolic profile of cells, affecting their overall function and viability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical factors that determine its bioavailability and overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tritylaniline can be synthesized through various methods. One common approach involves the reaction of triphenylmethyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Tritylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aniline derivatives.

Comparison with Similar Compounds

    Triphenylmethane: A parent compound with similar structural features but lacks the aniline group.

    4-Triphenylmethylaniline: A closely related compound with similar properties and applications.

Uniqueness: 4-Tritylaniline is unique due to the presence of both the trityl group and the aniline moiety. This combination imparts distinct chemical and physical properties, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in research and industry.

Properties

IUPAC Name

4-tritylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHDHXBLSLSXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066844
Record name Benzenamine, 4-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22948-06-7
Record name p-Tritylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22948-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(triphenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022948067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Tritylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2085
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Record name Benzenamine, 4-(triphenylmethyl)-
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Record name Benzenamine, 4-(triphenylmethyl)-
Source EPA DSSTox
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Record name 4-(triphenylmethyl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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